molecular formula C18H19N3O4S B2871405 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide CAS No. 392324-75-3

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide

Cat. No.: B2871405
CAS No.: 392324-75-3
M. Wt: 373.43
InChI Key: PFFODLYMLFHWPB-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is a synthetic small molecule characterized by a thiazole core linked to a 4-propoxyphenyl substituent at the 4-position and an acetamide group at the 2-position.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-2-9-25-13-5-3-12(4-6-13)14-11-26-18(19-14)20-15(22)10-21-16(23)7-8-17(21)24/h3-6,11H,2,7-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFODLYMLFHWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring followed by the introduction of the thiazole and propoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development and delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide with structurally similar compounds, focusing on substituents, physicochemical properties, and biological activities:

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) Biological Activity Key Data
Target Compound
This compound
Thiazole-acetamide - 4-Propoxyphenyl
- 2,5-Dioxopyrrolidinyl
N/A N/A Hypothesized enzyme inhibition IR/NMR data unavailable; structural similarity suggests potential for hydrogen-bond interactions
Compound 13
2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
Thiazole-acetamide - 2-Oxo-coumarin
- 2,4-Dichloroaniline
64 216–220 α-Glucosidase inhibition (anti-diabetic) IR: 1714 cm⁻¹ (C=O), 1604 cm⁻¹ (C=N); MS: m/z 446.30 (M⁺)
Compound 20
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
Thiazole-acetamide - 4-Methoxyphenyl
- 4-Fluorophenylpiperazine
N/A N/A Matrix metalloproteinase (MMP) inhibition Elemental analysis: C, 59.67%; H, 5.23%; N, 12.66% (matches calculated values)
AMG517
N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide
Benzothiazole-acetamide - Pyrimidinyloxy-benzothiazole
- Trifluoromethylphenyl
N/A N/A TRPV1 antagonist (pain management) Structure-based design for receptor selectivity

Key Observations:

Structural Variations and Activity :

  • The target compound ’s 4-propoxyphenyl group likely enhances lipophilicity compared to the coumarin (Compound 13) or methoxyphenyl (Compound 20) analogs. The 2,5-dioxopyrrolidinyl group may improve solubility relative to halogenated or piperazine-containing derivatives .
  • Compound 13 ’s coumarin moiety contributes to α-glucosidase inhibition (IC₅₀ ~12 µM), whereas Compound 20 ’s fluorophenylpiperazine group is critical for MMP-2/9 inhibition (IC₅₀ ~0.8–1.2 µM) .

Spectroscopic and Analytical Data :

  • The absence of reported IR or NMR data for the target compound limits direct comparison. However, analogs like Compound 13 show distinct carbonyl (1714 cm⁻¹) and C=N (1604 cm⁻¹) peaks, which may guide future characterization .
  • Elemental analysis for Compound 20 confirms synthesis accuracy (C, H, N within 0.02% of calculated values), a benchmark for validating the target compound’s purity .

Biological Target Specificity :

  • Unlike AMG517 (a TRPV1 antagonist), the target compound’s dioxopyrrolidinyl group may favor interactions with proteases or kinases, analogous to dioxopyrrolidine-containing drugs like lenalidomide .

Research Implications and Gaps

  • Synthesis Optimization : The target compound’s yield and melting point remain uncharacterized. Lessons from Compound 13’s 64% yield and recrystallization at 216–220°C could inform synthetic strategies .
  • Activity Profiling : Prioritize assays for enzyme inhibition (e.g., MMPs, kinases) or receptor binding, leveraging structural parallels to Compounds 13, 20, and AMG517 .
  • Computational Modeling : Molecular docking studies could predict the dioxopyrrolidinyl group’s role in target engagement, similar to coumarin’s π-π stacking in Compound 13 .

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